molecular formula C25H26N2O5 B4962695 4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide

4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4962695
M. Wt: 434.5 g/mol
InChI Key: JYALWYLBCOEKCC-HAVVHWLPSA-N
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Description

4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a furan ring, a methoxyaniline group, and a butoxybenzamide moiety

Properties

IUPAC Name

4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-3-4-15-31-21-11-7-18(8-12-21)24(28)27-23(17-22-6-5-16-32-22)25(29)26-19-9-13-20(30-2)14-10-19/h5-14,16-17H,3-4,15H2,1-2H3,(H,26,29)(H,27,28)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYALWYLBCOEKCC-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group in the methoxyaniline moiety can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted benzamides and related compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving furan and aniline derivatives.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyaniline group can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide: shares similarities with other furan and aniline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific applications.

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